Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate

Conformational analysis A-value Cyclohexane chair conformation

For researchers seeking conformational restraint and directional H-bonding in fragment libraries, this 1,2,5-substituted cyclohexanone scaffold is a precise solution. Its -CF2H group acts as a metabolically stable bioisostere, solving common lead optimization dead-ends. - **Strategic Advantage:** The strong equatorial bias (A-value 1.85 kcal/mol) anchors conformation, while the ketone and ester enable orthogonal, chemoselective elaboration. - **Operational Value:** Dispatched with documented purity and handling specifications to ensure immediate integration into medicinal chemistry workflows.

Molecular Formula C9H12F2O3
Molecular Weight 206.189
CAS No. 2298137-66-1
Cat. No. B2398053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate
CAS2298137-66-1
Molecular FormulaC9H12F2O3
Molecular Weight206.189
Structural Identifiers
SMILESCOC(=O)C1CC(CCC1=O)C(F)F
InChIInChI=1S/C9H12F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h5-6,8H,2-4H2,1H3
InChIKeyHCALVKNKFVFPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate: Structural Profile


Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate (CAS 2298137-66-1) is a fluorinated cyclohexanone building block with molecular formula C9H12F2O3 and molecular weight 206.19 g/mol . The compound features three distinct functional handles: a methyl ester at C1, a ketone at C2, and a difluoromethyl (–CF2H) substituent at the C5 position of the cyclohexane ring. This 1,2,5-substitution pattern creates a regiospecifically functionalized cyclohexane scaffold that enables orthogonal synthetic elaboration at multiple sites . The –CF2H group is recognized in medicinal chemistry as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of hydroxyl, thiol, and methyl groups [1][2].

Why Generic Cyclohexane Building Blocks Cannot Substitute


Cyclohexane-based building blocks bearing fluorinated substituents exhibit fundamentally different physicochemical and conformational properties depending on the identity and position of the fluorine-containing group [1]. The –CF2H group at C5 is not functionally interchangeable with –CF3, –CH3, or –OH analogs: –CF2H provides hydrogen bond donor (HBD) capacity absent in –CF3 and –CH3 [2], while the C5 placement positions this HBD capability at a defined distance (three bonds) from the C2 ketone, creating a unique spatial array of polarity distinct from C4–CF2H or C1–gem-difluoro regioisomers [3]. The combined ketone–ester–CHF2 trifunctional architecture enables chemoselective transformations (e.g., enolate chemistry at C2 while retaining the ester at C1) that are unavailable in mono- or difunctional analogs. Below, quantitative evidence substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation from Closest Analogs


Conformational Preference: –CF2H vs. –CH3 Equatorial Bias

The difluoromethyl substituent adopts a stronger equatorial preference than the methyl group in cyclohexane chair conformations. Experimentally determined by dynamic ¹⁹F NMR spectroscopy, the –ΔG°₂₉₈K (A-value) for –CF2H is 1.85 kcal/mol, which is 0.11 kcal/mol higher (more equatorially biased) than –CH3 (1.74 kcal/mol) and 0.26 kcal/mol higher than –CFH2 (1.59 kcal/mol) [1]. This means that at equilibrium at 298 K, the equatorial:axial ratio for –CF2H is approximately 96:4, versus ~95:5 for –CH3. For –CF3 (A-value ~2.1–2.4 kcal/mol, literature consensus), the equatorial preference is stronger still, but –CF3 lacks the hydrogen bond donor capacity of –CF2H. Thus the target compound provides a unique combination of significant equatorial conformational bias with retained HBD functionality.

Conformational analysis A-value Cyclohexane chair conformation Fluorine conformational bias

Hydrogen Bond Donor Capability: –CF2H vs. –CF3

The –CF2H group acts as a hydrogen bond donor (HBD) of strength comparable to thiophenol, aniline, and amine NH groups, whereas –CF3 and –CH3 lack this capability entirely [1]. Quantitative measurements in J. Med. Chem. (Zafrani et al., 2017) established that the HBD capacity of –CF2H (pKₐHY ≈ 1.0–2.0 on the H-bond acidity scale) is weaker than hydroxyl (pKₐHY ≈ 0.5–0.8) but comparable to ArSH and ArNH2. In the context of methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate, this means the –CF2H group can serve as an additional H-bond contact point for target engagement, while the analogous methyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1035637-10-5, MW 224.18) provides no HBD contribution from its –CF3 substituent .

Hydrogen bond donor CF2H Bioisostere Medicinal chemistry Molecular recognition

Regioisomeric Differentiation: C5–CF2H vs. C4 and Gem-Difluoro Analogs

The position of the –CF2H group on the cyclohexane ring critically determines molecular dipole moment orientation and synthetic versatility. In the target compound, the 1,3-relationship between the C5–CF2H and the ring (but not through-space with the C2 carbonyl in the chair conformation where C2=O is equatorial) creates a distinct electrostatic profile. By contrast, methyl 4-(difluoromethyl)cyclohexane-1-carboxylate (CAS 1383985-52-1) lacks the ketone functionality entirely, eliminating enolate chemistry and reducing the number of synthetic handles from three to two [1]. The gem-difluoro isomer methyl 2,2-difluoro-2-(2-oxocyclohexyl)acetate (J-GLOBAL ID 201607017946744978, same formula C9H12F2O3) places the fluorine atoms α to the ester carbonyl, which dramatically alters the pKa of the α-proton and the reactivity profile of the ester group compared to the remote C5–CF2H placement [2]. Positional control of fluorination is therefore not a minor variation but a determinant of downstream synthetic strategy.

Regioisomerism Difluoromethyl position Dipole moment Synthetic intermediate

Molecular Weight Advantage: –CF2H vs. –CF3 Analog

The target compound has a molecular weight of 206.19 g/mol, which is 18 Da (8.7%) lighter than its direct –CF3 analog, methyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1035637-10-5, MW 224.18 g/mol) . This mass reduction is significant in fragment-based and lead-optimization contexts, where every atom counts toward ligand efficiency metrics. Despite the lower MW, the –CF2H compound retains the ketone and ester functionalities of the –CF3 analog while adding HBD capability (see Evidence Item 2). From a lipophilicity standpoint, –CF2H is generally less lipophilic than –CF3 (estimated ΔlogP ≈ –0.3 to –0.7 depending on scaffold), which may improve aqueous solubility and reduce promiscuous off-target binding risks [1]. The combination of lower MW, lower logP, and additional HBD functionality makes the –CF2H compound a more lead-like starting point than the –CF3 analog.

Molecular weight efficiency Lead-likeness Lipophilic ligand efficiency CF2H vs CF3

Facial Polarity: 1,3-Related C–F Bonds in Cyclohexanes

The Beilstein Journal of Organic Chemistry (Jones et al., 2016) demonstrated that cyclohexane rings bearing 1,3-related CF2 groups exhibit facial polarization—one face of the ring is more electronegative, the other more electropositive [1]. While the model compound in that study (2,2-dimethyl-5-phenyl-1,1,3,3-tetrafluorocyclohexane) contains two gem-CF2 groups (calculated dipole moment 3.1 D), the design principle extends to mono-CHF2 cyclohexanes: a single –CF2H at C5 with defined stereochemistry can contribute to facial polarity when combined with other polar substituents. The target compound, bearing a C2 ketone and C1 ester in addition to C5–CF2H, creates a spatially organized electrostatic surface distinct from the non-fluorinated parent cyclohexanone. By comparison, methyl 4-(difluoromethyl)cyclohexane-1-carboxylate (C4 isomer) places the –CF2H at a position that cannot engage in 1,3-diaxial C–F interactions with ring substituents, eliminating this facial polarization effect [2]. This structural feature may be exploited in designing compounds with oriented molecular recognition elements.

Facial polarity Organofluorine Electrostatic potential Polar hydrophobic Drug design

High-Impact Application Scenarios


Fragment-Based Discovery with HBD-Enabled Conformational Control

The 1.85 kcal/mol A-value of the –CF2H group (Section 3, Evidence Item 1) provides stronger equatorial conformational bias than –CH3, while the HBD capability (Evidence Item 2) enables additional protein–ligand contacts absent in –CF3 fragments. This combination is ideal for fragment libraries targeting proteins with H-bond acceptor-rich binding pockets (e.g., kinase hinge regions, protease oxyanion holes), where both conformational restraint and directional H-bonding contribute to binding affinity [1].

Lead Optimization: Replacing –CF3 to Improve Ligand Efficiency

When a lead series contains a –CF3-substituted cyclohexane, substitution with the –CF2H analog (MW reduction of 18 Da, Evidence Item 4) improves ligand efficiency (LE) and lipophilic ligand efficiency (LLE) while maintaining or enhancing binding through HBD contributions. The lower lipophilicity may also reduce hERG, CYP, and promiscuity risks associated with highly lipophilic –CF3 compounds [2].

Stereoselective Synthesis on a Trifunctional Cyclohexane Scaffold

The three distinct functional handles (C1 ester, C2 ketone, C5 –CF2H) enable sequential, chemoselective transformations (Evidence Item 3). The C2 ketone can undergo enantioselective reduction or enolate alkylation while the C1 ester remains intact for later hydrolysis/amidation. The –CF2H group serves as a stereochemical anchor due to its strong equatorial preference, facilitating diastereoselective reactions at C1 and C2 [3].

Design of Polar Hydrophobic Motifs for Membrane Permeability

The facial polarity principle (Evidence Item 5) enables the design of cyclohexane-containing compounds that maintain passive membrane permeability while presenting an oriented electrostatic surface for target engagement. This is particularly relevant for CNS drug discovery, where balancing permeability and polarity is critical, and for targeting intracellular protein–protein interactions that require both cell penetration and specific binding [4].

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